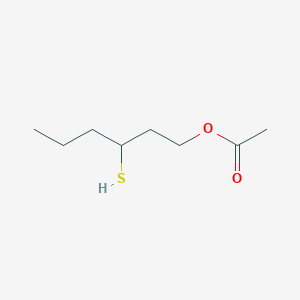

3-Mercaptohexyl acetate

描述

Significance of 3-Mercaptohexyl Acetate (B1210297) in Biochemical Pathways

The formation of 3-mercaptohexyl acetate is intrinsically linked to the metabolic activities of yeast, particularly Saccharomyces cerevisiae, during fermentation processes. ajevonline.org While not typically present in raw grape juice, 3-MHA is synthesized by yeast from its precursor, 3-mercaptohexan-1-ol (3-MH). acs.orgnih.gov This conversion is an acetylation reaction, where an acetyl group is transferred to 3-MH. acs.org

The biochemical journey to 3-MHA begins with non-volatile precursors in grapes, such as cysteine-conjugated and glutathione-conjugated mercaptans. ajevonline.orgacs.org During fermentation, yeast enzymes with carbon-sulfur lyase activity release the volatile thiol 3-MH from these precursors. acs.org Subsequently, yeast acetyltransferase (ATF) enzymes can modify 3-MH to produce 3-MHA. acs.org Research has shown that both sulfur and nitrogen metabolism in yeast play a crucial role in regulating the synthesis of both 3-MH and 3-MHA. nih.gov The availability of precursors like (E)-2-hexen-1-ol and a sulfur donor can also drive the production of these aroma thiols. ajevonline.org

Enantiomeric Considerations of this compound in Research

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-3-mercaptohexyl acetate and (S)-3-mercaptohexyl acetate. The study of these enantiomers is critical as they can exhibit different properties, including distinct aromas and perception thresholds. researchgate.net

R and S Enantiomers and Stereoisomeric Distribution

Research has focused on determining the distribution of the (R) and (S) enantiomers of 3-MHA in various natural products, particularly wine. In dry white Sauvignon blanc and Semillon wines, the ratio of the (R) to (S) enantiomers of 3-MHA is approximately 30:70. researchgate.netnih.gov Interestingly, this ratio appears to remain constant throughout the alcoholic fermentation process. researchgate.netnih.gov This is in contrast to its precursor, 3-MH, where the enantiomeric ratio can change during fermentation. researchgate.netnih.gov

Olfactory Differences between Enantiomers

The two enantiomers of this compound possess distinct olfactory characteristics and perception thresholds. The (R)-enantiomer is often described as having a passion fruit aroma. researchgate.netnih.gov In contrast, the (S)-enantiomer is characterized by a more herbaceous or boxwood-like scent. researchgate.netnih.gov

Furthermore, their perception thresholds differ. The (R)-enantiomer has a higher perception threshold, making it less odoriferous than the (S)-enantiomer. acs.orgresearchgate.netnih.gov This highlights the importance of stereochemistry in determining the sensory impact of this potent aroma compound.

| Enantiomer | Aroma Description | Perception Threshold (ng/L in hydroalcoholic solution) |

| (R)-3-Mercaptohexyl Acetate | Passion fruit researchgate.netnih.gov | 9 researchgate.netnih.gov |

| (S)-3-Mercaptohexyl Acetate | Herbaceous, boxwood researchgate.netnih.gov | 2.5 researchgate.netnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-sulfanylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCARGIKESIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869866 | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear liquid | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

186.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Mercaptohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol and heptane | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 | |

| Record name | 3-Mercaptohexyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/485/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

136954-20-6, 145937-71-9 | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136954-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136954206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Sulfanylhexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanol, 3-mercapto-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-SULFANYLHEXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N346IQC0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Mercaptohexyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biogenesis and Metabolic Pathways of 3 Mercaptohexyl Acetate

Precursors and Conjugates of 3-Mercaptohexyl Acetate (B1210297)

The formation of 3-MHA begins with odorless, sulfur-containing precursors present in grape must, malt (B15192052), and hops. oenobrands.comresearchgate.net These precursors exist in conjugated forms, primarily linked to amino acids or peptides, which are then transported into the yeast cell for conversion. The primary alcohol, 3-mercaptohexan-1-ol (3MH), is first released from these conjugates and subsequently esterified by yeast to form the more aromatic 3-MHA. researchgate.netacs.org

Cysteine S-conjugates (e.g., S-3-(hexane-1-ol)-cysteine)

The most direct precursor to the volatile thiol 3MH is its S-cysteine conjugate, S-3-(hexan-1-ol)-L-cysteine (Cys-3MH). une.edu.auresearchgate.net This compound is a non-volatile molecule where the thiol group of what will become 3MH is bound to the amino acid cysteine. winetocellar.co.nz During fermentation, yeast takes up Cys-3MH and utilizes specific enzymes to cleave the carbon-sulfur bond, releasing the free 3MH. acs.org Studies have shown that the conversion of Cys-3MH to 3MH by yeast is significantly more efficient compared to the conversion from glutathione (B108866) conjugates. une.edu.au

Glutathione conjugates (e.g., S-3-glutathionylhexanol)

Another key precursor is the glutathione conjugate, S-3-(hexan-1-ol)-glutathione (GSH-3MH or Glut-3-MH). une.edu.auacs.org Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine. In this conjugate, the thiol is bound to the cysteine residue within the glutathione molecule. winetocellar.co.nz The conversion of GSH-3MH to 3MH is a multi-step process that is less direct than the pathway from Cys-3MH. une.edu.auacs.org Research indicates that 3MH formation from GSH-3MH is considerably less efficient than from Cys-3MH. une.edu.au However, interestingly, when 3MH is formed from the glutathione conjugate, its subsequent esterification to the more potent aromatic compound 3-MHA occurs at a higher rate. une.edu.au

Cysteinylglycine (B43971) Conjugates

The metabolic pathway from GSH-3MH to Cys-3MH involves an intermediate step, the cysteinylglycine conjugate of 3MH (Cysgly-3-MH). acs.org This dipeptide conjugate is formed after the removal of the glutamate residue from the GSH-3MH precursor. It is subsequently broken down further to yield the Cys-3MH conjugate before the final release of the free thiol. acs.org The identification of Cysgly-3-MH in grape juices confirms its role as an intermediate in the degradation pathway of glutathione conjugates. acs.org

Origin in Hops and Malt

The initial thiol precursors are derived from raw agricultural materials used in beverage production. In brewing, both malt and hops have been identified as sources of 3MH precursors. researchgate.net Measurable amounts of 3MH have been detected in hop pellets of various cultivars. researchgate.net Furthermore, studies have found 3MH in unhopped beer but not in unhopped wort, indicating that malt provides precursors that are then converted by yeast during fermentation. researchgate.net These findings demonstrate that the foundation for the biogenesis of 3-MHA is laid by the chemical composition of these key plant-based ingredients. researchgate.netresearchgate.net

Table 1: Key Precursors of 3-Mercaptohexyl Acetate (3-MHA)

| Precursor Name | Abbreviation | Description | Conversion Efficiency to 3MH |

|---|---|---|---|

| S-3-(hexane-1-ol)-L-cysteine | Cys-3MH | A direct conjugate of 3MH with the amino acid cysteine. | High une.edu.au |

| S-3-(hexan-1-ol)-glutathione | GSH-3MH | A conjugate of 3MH with the tripeptide glutathione. | Low une.edu.au |

| S-3-(hexan-1-ol)-cysteinylglycine | Cysgly-3-MH | An intermediate conjugate formed during the breakdown of GSH-3MH. | Intermediate Step acs.org |

Enzymatic Biotransformation Mechanisms

The conversion of non-volatile precursors into aromatic thiols is a biochemical process driven by enzymes. Yeast, particularly strains of Saccharomyces cerevisiae, plays a pivotal role by producing the necessary enzymes that catalyze these transformations during fermentation. une.edu.aunih.gov

Role of β-lyase Enzymes in Thiol Release

The critical step in the formation of 3MH from its cysteine conjugate (Cys-3MH) is the cleavage of the carbon-sulfur (C-S) bond. acs.org This reaction is catalyzed by enzymes with carbon-sulfur β-lyase (C-S lyase) activity. mdpi.com These enzymes effectively release the volatile thiol from its non-volatile amino acid precursor. winetocellar.co.nzmdpi.com In S. cerevisiae, the cystathionine (B15957) β-lyase enzyme, encoded by the STR3 gene, has been shown to exhibit this activity, releasing 3MH from Cys-3MH. nih.gov Another gene, IRC7, has also been linked to the release of certain volatile thiols, and its expression level can influence the final aroma profile of the beverage. mdpi.comnih.gov The efficiency of this enzymatic release is a key factor determining the final concentration of 3MH and, consequently, 3-MHA in the finished product. une.edu.au

Yeast Alcohol Acetyltransferase (ATF) Activity in this compound Formation from 3-Mercaptohexan-1-ol

The conversion of 3MH to 3MHA is an esterification reaction catalyzed by the enzyme alcohol acetyltransferase (AAT), which is encoded by the ATF1 and ATF2 genes in Saccharomyces cerevisiae. researchgate.netnih.govnih.gov This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to 3MH, resulting in the formation of 3MHA. researchgate.net The activity of AAT is a key determinant of the final concentration of 3MHA in wine. Overexpression of the ATF1 gene in wine yeast strains has been shown to significantly increase the production of acetate esters, including 3MHA. nih.gov

Research has shown that the efficiency of this conversion can be influenced by the precursor of 3MH. une.edu.au 3MH is formed from two main precursors in grape juice: S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (GSH-3MH). researchgate.netune.edu.au While the conversion of Cys-3MH to 3MH is more efficient, the subsequent esterification of 3MH to 3MHA is higher when 3MH originates from GSH-3MH. une.edu.au This suggests that the type of precursor available in the grape must can influence the final aromatic profile of the wine. une.edu.au

Influence of Yeast Strains (e.g., Saccharomyces cerevisiae, Pichia kluyveri, Torulaspora delbrueckii) on Biogenesis

The choice of yeast strain for fermentation plays a pivotal role in the biogenesis of 3MHA. Different yeast species and even different strains within the same species exhibit varying levels of AAT activity and precursor utilization, leading to different concentrations of 3MHA in the final wine.

Saccharomyces cerevisiae : As the primary yeast used in winemaking, S. cerevisiae is the main producer of 3MHA. nih.gov However, the ability to release 3MH from its precursors and convert it to 3MHA varies significantly among different S. cerevisiae strains. mdpi.com Some strains are known for their high ester-producing capabilities and are specifically selected to enhance the fruity and floral aromas in wine. researchgate.net

Pichia kluyveri : This non-Saccharomyces yeast is recognized for its ability to significantly increase the concentration of 3MHA, particularly when used in co-fermentation with S. cerevisiae. ucdavis.edunih.govmdpi.com P. kluyveri has been shown to possess a remarkable capacity to release and esterify 3MH, leading to wines with more intense passion fruit aromas. mdpi.comnih.gov Studies have demonstrated that a sequential inoculation, where P. kluyveri is introduced before S. cerevisiae, can lead to higher levels of 3MHA. oup.com

Torulaspora delbrueckii : This yeast is another non-Saccharomyces species that can positively influence the aromatic profile of wine. mdpi.com While it is known for producing low levels of volatile acidity, its impact on 3MHA is more subtle compared to P. kluyveri. nih.gov However, sequential fermentation with T. delbrueckii and S. cerevisiae has been reported to result in higher concentrations of 3MH and its acetate. mdpi.com

Impact of Non-Saccharomyces Yeasts on this compound Levels

The use of non-Saccharomyces yeasts in co-fermentation or sequential inoculation with S. cerevisiae has become an increasingly popular strategy to modulate wine aroma and complexity. Several non-Saccharomyces species have been shown to positively impact the levels of 3MHA.

For instance, co-fermentation of Pichia kluyveri with S. cerevisiae has been found to enhance 3MHA concentrations in Sauvignon Blanc. oup.com This is attributed to the enzymatic activities of P. kluyveri that favor the release and esterification of 3MH. nih.gov Similarly, other non-Saccharomyces yeasts like Candida zemplinina have also shown the ability to produce noticeable amounts of 3MHA. ucdavis.edu The interaction between different yeast species during fermentation can create a synergistic effect, leading to a more complex and intense aromatic profile than what can be achieved with a single S. cerevisiae strain.

Influence of Yeast Combinations on 3MHA Production

| Yeast Combination | Impact on 3MHA Levels | Reference |

|---|---|---|

| Saccharomyces cerevisiae (monoculture) | Variable, strain-dependent | mdpi.com |

| Pichia kluyveri & S. cerevisiae (co-fermentation) | Significant increase | ucdavis.eduoup.com |

| Torulaspora delbrueckii & S. cerevisiae (sequential fermentation) | Moderate increase | mdpi.com |

| Candida zemplinina | Noticeable production | ucdavis.edu |

Effect of Malolactic Fermentation on Thiol Profiles

Malolactic fermentation (MLF) is a secondary fermentation carried out by lactic acid bacteria (LAB), primarily Oenococcus oeni, which converts malic acid to lactic acid. nih.govresearchgate.net This process can influence the aromatic profile of wine, including the concentration of volatile thiols. While MLF is generally associated with changes in acidity and the production of diacetyl (buttery aroma), its effect on thiol profiles is less straightforward and can be strain-dependent. researchgate.netfrontiersin.org

Some studies suggest that MLF can lead to a decrease in the concentration of 3MHA due to the enzymatic activities of LAB. mdpi.com However, other research indicates that certain O. oeni strains can enhance the release of volatile thiols from their precursors. frontiersin.org The timing of MLF (co-inoculation with yeast versus sequential inoculation) can also impact the final thiol concentration. nih.gov Therefore, the effect of MLF on 3MHA levels is complex and depends on the specific LAB strain used and the winemaking conditions.

Environmental and Processing Factors Influencing Biogenesis

The biogenesis of 3MHA is not solely dependent on yeast metabolism but is also significantly influenced by various environmental and processing factors, from the vineyard to the winery.

Grape Ripening and Processing Operations (e.g., Freezing, Transportation, Fining, Enzyme Inhibition)

Grape Ripening : The concentration of 3MH precursors in grapes increases during ripening. zeginiswinery.com Therefore, the timing of harvest is a critical factor in determining the potential for 3MHA formation. mdpi.com Grapes harvested at optimal ripeness will have a higher concentration of these precursors, leading to a greater potential for the production of aromatic thiols during fermentation. mdpi.com

Processing Operations :

Mechanical Harvesting and Transportation : Mechanical harvesting can lead to an increase in the concentration of 3MH and 3MHA in the resulting wine compared to hand-picking. infowine.comresearchgate.netmdpi.com The mechanical action can cause damage to the grape skins, facilitating the release of precursors and their interaction with enzymes.

Freezing : Freezing of grapes or must can also impact the release of precursors, although the specific effects on 3MHA can vary.

Fining : Fining agents used to clarify the wine can potentially remove some of the thiol precursors or the volatile thiols themselves, thereby reducing the final concentration of 3MHA.

Enzyme Inhibition : The activity of enzymes involved in both the release of 3MH and its subsequent esterification can be inhibited by various factors, including the presence of certain metals or phenolic compounds.

Winemaking Practices and Fermentation Conditions

A range of winemaking practices and fermentation conditions can significantly influence the final concentration of 3MHA in wine.

Temperature : Fermentation temperature affects both yeast metabolism and the volatility of aroma compounds. Lower fermentation temperatures generally favor the production and retention of esters, including 3MHA. mdpi.com

Oxygen Management : Oxidation can be detrimental to the preservation of volatile thiols. researchgate.net Protecting the must and wine from excessive oxygen exposure is crucial for maintaining the concentration of 3MHA.

Nutrient Availability : The availability of nitrogen and other nutrients in the must can impact yeast health and metabolism, which in turn affects the production of enzymes and aroma compounds.

Sulfur Dioxide (SO2) Addition : SO2 is an antioxidant and antimicrobial agent commonly used in winemaking. It can help protect 3MHA from oxidation, but its impact on the biogenesis process is complex. researchgate.net

Impact of Winemaking Practices on 3MHA Levels

| Practice/Condition | Effect on 3MHA | Reference |

|---|---|---|

| Low Fermentation Temperature | Favors production and retention | mdpi.com |

| Oxygen Exposure | Decreases concentration | researchgate.net |

| Mechanical Harvesting | Increases concentration | infowine.comresearchgate.net |

| Optimal Grape Ripeness | Increases precursor concentration | mdpi.com |

Brewing Processes (e.g., Wort Boiling)

The formation of this compound (3MHA) in beer is intricately linked to the brewing process, with wort boiling playing a pivotal, albeit indirect, role in its biogenesis. While 3MHA itself is not formed during the boil, this crucial step significantly influences the availability of its direct precursor, 3-mercaptohexan-1-ol (3MH) researchgate.net. The metabolic pathway to 3MHA is completed later, during fermentation, by the enzymatic action of yeast.

The primary precursors of 3MH are non-volatile, sulfur-containing compounds present in both malt and hops. These precursors exist mainly as S-cysteine or S-glutathione conjugates (Cys-3MH and GSH-3MH). During the vigorous boiling of the wort, these odorless precursors undergo thermal degradation, leading to the release of the volatile thiol, 3MH. Research has demonstrated that the concentration of 3MH increases as the wort is boiled. This thermal release is temperature-dependent, with studies showing a more rapid increase in 3MH concentration at 100°C compared to 90°C researchgate.net.

Therefore, the conditions of the wort boil, such as temperature and duration, are critical in determining the initial concentration of 3MH that will be available to the yeast for subsequent conversion to 3MHA during fermentation. It is important to note that little to no 3MHA is found in the raw ingredients or in the wort post-boil. The biogenesis of 3MHA occurs when yeast, equipped with specific alcohol acyltransferase enzymes, esterifies the 3MH that was liberated during the boil.

Detailed Research Findings

Seminal research in this area has elucidated the behavior of 3MH during the wort boiling process. A study by Kishimoto et al. (2006) provided clear evidence of the increase in 3MH concentration during the boiling of hopped wort. Their findings illustrate that the thermal load applied during this stage is a key factor in unlocking the aromatic potential of the thiol precursors from hops and malt.

The following table, derived from the graphical data presented in the aforementioned study, quantifies the change in 3-mercaptohexan-1-ol (3MH) concentration over the course of a 90-minute wort boil.

| Boiling Time (minutes) | 3MH Concentration (ng/L) |

|---|---|

| 0 | ~20 |

| 30 | ~60 |

| 60 | ~90 |

| 90 | ~110 |

This data clearly demonstrates a progressive increase in the concentration of 3MH as the wort boiling proceeds. This increase in the precursor concentration is directly proportional to the potential for 3MHA formation during the subsequent fermentation stage, assuming a yeast strain with adequate alcohol acyltransferase activity is utilized. The selection of such a yeast strain is a critical strategy for brewers looking to enhance the tropical and fruity aromatic profile imparted by 3MHA.

Analytical Methodologies for 3 Mercaptohexyl Acetate Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. mdpi.com For a volatile and reactive compound like 3-MHA, both gas and liquid chromatography have been successfully applied, each offering distinct advantages depending on the sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds such as 3-MHA. researchgate.net This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer, which provides structural information by analyzing the mass-to-charge ratio of ionized molecules. springernature.com The choice of sample preparation and introduction method is critical for achieving the necessary sensitivity and accuracy.

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is well-suited for the analysis of volatile compounds in liquid or solid samples. researchgate.net It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including 3-MHA, partition between the sample matrix, the headspace, and the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

This method is advantageous as it is simple, fast, and avoids the use of organic solvents. nih.gov For the analysis of 3-MHA in wine, HS-SPME has been shown to provide detection limits close to the sensory threshold of the compound. nih.gov Optimization of parameters such as fiber coating, extraction time, temperature, and sample pH is crucial for method performance. A study comparing different sampling methods found HS-SPME to be a robust technique for routine analysis in the oenological field. nih.gov

| Parameter | Finding/Observation | Source |

|---|---|---|

| Advantages | Solvent-free, simple, time-saving, suitable for routine analysis. | nih.gov |

| Detection Limit | Close to the sensory threshold value, suitable for oenological requirements. | nih.gov |

| Comparison | Detection limits were found to be lower than a comparable SPE method. | nih.gov |

| Optimized Conditions | Extraction of wine adjusted to pH 7 at 40°C for 40 min. | researchgate.net |

Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a complex matrix. awi.de In the context of 3-MHA analysis, a liquid sample (e.g., wine) is passed through a sorbent bed packed in a cartridge. The analyte of interest is retained on the sorbent while the matrix components are washed away. The retained 3-MHA is then eluted with a small volume of an organic solvent, which is subsequently concentrated and injected into the GC-MS system. nih.govlabrulez.com

SPE is an exhaustive enrichment method that can provide high recovery and concentration factors. nih.gov It has been successfully applied to quantify 3-MHA in wine, yielding results comparable to other methods like HS-SPME. nih.gov However, it is generally more time-consuming and requires the use of organic solvents. researchgate.net The choice of sorbent material is critical and is selected based on the physicochemical properties of the analyte and the sample matrix.

| Parameter | Finding/Observation | Source |

|---|---|---|

| Principle | Exhaustive enrichment and concentration of analytes from a liquid matrix. | nih.gov |

| Application | Successfully used to quantify 3-MHA and 3-mercaptohexan-1-ol (3-MH) in wine. | nih.gov |

| Comparison | Application to 52 different wines gave results similar to the HS-SPME method. | nih.gov |

| Disadvantages | Can be more time-consuming and requires the use of organic solvents compared to HS-SPME. | researchgate.net |

Purge and Trap (P&T) is a dynamic headspace technique used for the extraction and concentration of volatile organic compounds (VOCs) from aqueous samples. thermofisher.comepa.gov An inert gas is bubbled (purged) through the sample, stripping the volatile compounds, which are then carried to a sorbent trap. After purging is complete, the trap is rapidly heated to desorb the analytes onto the GC column for analysis. clu-in.org

This technique is particularly effective for compounds with low water solubility and high volatility. A study describing a new P&T-GC-MS method for quantifying 3-MHA and 3-MH in wine reported that the procedure was faster and more sensitive than both HS-SPME and SPE. nih.gov The detection limits achieved were closer to the sensory thresholds of these thiols, highlighting the method's suitability for trace-level analysis. nih.gov Optimization of purge time, flow rate, and temperatures is essential for achieving high efficiency. nih.gov

| Method | Relative Performance | Key Feature | Source |

|---|---|---|---|

| Purge and Trap (P&T) | Faster and more sensitive | Achieves detection limits closer to sensory thresholds. | nih.gov |

| HS-SPME | Good performance, solvent-free | Simpler procedure than P&T and SPE. | nih.govnih.gov |

| SPE | Good performance, exhaustive | Provides similar quantification results to HS-SPME. | nih.govnih.gov |

Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is a highly sensitive and selective ionization technique. gcms.cz Unlike standard electron ionization (EI), NCI is a soft ionization method that often produces less fragmentation and a strong signal for the molecular ion or a related high-mass ion. gcms.cz This is particularly advantageous for analyzing electrophilic molecules—those that can readily capture a thermal electron—in complex matrices. americanlaboratory.com

While specific applications of GC-NCI-MS for 3-MHA are not widely documented, the technique holds significant potential. Thiols can be converted into electrophilic derivatives containing electronegative atoms, making them ideal candidates for NCI analysis. This derivatization would enhance selectivity and dramatically improve sensitivity, potentially allowing for detection at femtogram (10⁻¹⁵ g) levels. nih.gov The high selectivity of NCI reduces chemical noise from the matrix, which is a significant advantage when analyzing trace compounds in complex samples like wine or beer. gcms.cz

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of thiols like 3-MHA. researchgate.net This technique is particularly useful for analyzing thermally labile compounds or those that require derivatization for GC analysis. In LC-MS/MS, compounds are separated by liquid chromatography and then detected by a tandem mass spectrometer, which offers exceptional selectivity and sensitivity through monitoring specific fragmentation transitions of the target analyte. mdpi.com

An innovative LC-MS/MS method has been developed for the simultaneous quantification of the free and disulfide forms of 3-MHA and 3-MH. nih.gov This approach involves derivatization with a maleimide-based reagent followed by Stable Isotope Dilution Assay (SIDA) for accurate quantification. The method demonstrated excellent performance with very low detection limits (below 0.5 ng/L), accuracy ranging from 95 to 110%, and reproducibility of less than 15%. researchgate.netnih.gov Another approach utilized 4,4′-dithiodipyridine (DTDP) as a derivatizing agent prior to SPE and analysis by HPLC-MS/MS, achieving performance comparable to optimized GC-MS methods. acs.org

| Performance Metric | Value/Range | Source |

|---|---|---|

| Limit of Detection (LOD) | < 0.5 ng/L | researchgate.netnih.gov |

| Accuracy | 95 - 110% | researchgate.netnih.gov |

| Repeatability (RSD) | < 15% | researchgate.netnih.gov |

| Intermediate Reproducibility (RSD) | < 15% | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

NanoLC-MS/MS

Nano-liquid chromatography coupled with tandem mass spectrometry (nanoLC-MS/MS) has emerged as a powerful tool for the analysis of trace-level compounds like 3-MHA. mdpi.com The use of nano-flow rates significantly enhances ionization efficiency in the mass spectrometer source, leading to improved sensitivity. This technique offers high resolution and specificity, which is crucial for distinguishing 3-MHA from other components in a complex sample matrix. While not extensively documented specifically for 3-MHA, the principles of nanoLC-MS/MS are well-suited for analyzing low-concentration, volatile compounds, often following a derivatization step to improve retention on the nano-column and enhance detection. The benefits of this approach include reduced sample consumption and increased sensitivity, making it a promising avenue for future research in the comprehensive analysis of wine aromas. mdpi.comcoanntech.com

Stable Isotope Dilution Analysis (SIDA-LC-MS/MS)

Stable Isotope Dilution Analysis (SIDA) coupled with LC-MS/MS is considered the gold standard for accurate quantification of volatile thiols like 3-MHA in complex matrices such as wine. nih.gov This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., deuterated 3-MHA) to the sample at the beginning of the analytical procedure. nih.govresearchgate.net Because the labeled standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation and analysis. nih.gov

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, precise and accurate quantification can be achieved, effectively compensating for any variations in the analytical process. frontiersin.orgnih.gov SIDA-LC-MS/MS methods have demonstrated excellent performance, with high accuracy (ranging from 95% to 110% in different wine matrices) and good repeatability and intermediate reproducibility (RSD measurements inferior to 15%). nih.govresearchgate.net This high level of accuracy and precision makes it an invaluable tool for research and quality control in the wine industry.

Derivatization Strategies for Enhanced Detection

Due to the low volatility and high reactivity of thiols, derivatization is a common and often necessary step to improve their analytical characteristics for both gas chromatography (GC) and liquid chromatography (LC) analysis.

Ethyl Propiolate (ETP) Derivatization

Ethyl propiolate (ETP) is a derivatizing agent that reacts with thiols like 3-MHA to form stable thioacrylate derivatives. nih.govsemanticscholar.org This reaction typically occurs at a basic pH and is relatively rapid. researchgate.net The resulting derivatives are more volatile and less polar, making them suitable for GC-MS analysis. researchgate.netresearchgate.net The ETP derivatization method has been shown to be effective for the quantification of varietal thiols in wine, offering good reproducibility. nih.govresearchgate.net However, the detection limits achieved with this method can sometimes be above the sensory threshold of 3-MHA, and the requirement for pH adjustment of the wine sample can be a drawback. researchgate.net

Maleimide (B117702) Derivatization

Maleimide reagents are highly specific for thiol groups, reacting to form stable thioether bonds. tocris.comvectorlabs.com This derivatization is particularly useful for LC-MS analysis. An innovative method based on maleimide derivatization followed by SIDA-LC-MS/MS has been developed for the analysis of free thiols, including 3-MHA. nih.govresearchgate.net This approach allows for in-situ disulfide reduction, enabling the quantification of both free and bound forms of the thiol. nih.govresearchgate.net The reaction with maleimides is chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com This specificity, combined with the high sensitivity of LC-MS/MS, results in a method with very low detection limits. nih.govresearchgate.net

PFBBr Derivatization

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for thiols, converting them into more volatile and less polar pentafluorobenzyl thioethers. mdpi.comencyclopedia.pub This derivatization enhances the suitability of the analytes for GC analysis, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), which are highly sensitive to electrophilic compounds like the PFBBr derivatives. encyclopedia.pub The derivatization reaction involves the nucleophilic substitution of the bromide by the thiol's sulfur atom. mdpi.comencyclopedia.pub While PFBBr is a toxic reagent, its high selectivity and reaction efficiency mean that only small amounts are required, minimizing safety concerns. mdpi.comencyclopedia.pub Methods employing PFBBr derivatization have achieved good results in the detection of thiols in wine. researchgate.net

Detection and Quantification Limits in Complex Matrices

The detection and quantification limits for 3-MHA are highly dependent on the analytical method employed and the complexity of the sample matrix, such as wine.

| Analytical Method | Derivatization Agent | Matrix | Detection Limit (ng/L) | Quantification Limit (ng/L) |

| SIDA-LC-MS/MS | Maleimide | Wine | < 0.5 | Not specified |

| GC-MS | Ethyl Propiolate (ETP) | Model Wine | 40.0 | Not specified |

| GC-MS | Ethyl Propiolate (ETP) | White Wine | 120.9 | Not specified |

This table presents a summary of detection and quantification limits for 3-Mercaptohexyl acetate (B1210297) using different analytical methodologies and derivatization agents in various matrices.

The SIDA-LC-MS/MS method with maleimide derivatization has demonstrated exceptionally low detection limits, below 0.5 ng/L in wine, which is significantly lower than the perception threshold of 3-MHA. nih.govresearchgate.net This high sensitivity is crucial for understanding the contribution of this compound to wine aroma, even at very low concentrations.

For the ETP derivatization followed by GC-MS, the detection limits are higher. In a model wine, the detection limit for 3-MHA was 40.0 ng/L, while in a more complex white wine matrix, it increased to 120.9 ng/L. nih.govresearchgate.net These values are above the typical sensory perception threshold of 3-MHA, which is around 2-4 ng/L. researchgate.net This indicates that while the ETP method is useful, it may not be sensitive enough to quantify 3-MHA at concentrations that are still sensorially relevant.

The choice of analytical method and derivatization strategy is therefore a critical consideration, balancing factors such as sensitivity, selectivity, accuracy, and the specific requirements of the research or quality control objective.

Challenges in Thiol Analysis (e.g., Oxidation, Low Concentration, Chromatographic Behavior)

The analysis of 3-mercaptohexyl acetate and other volatile thiols in complex matrices like food and beverages is an inherently challenging task. mdpi.comresearchgate.net These challenges stem from a combination of the compound's intrinsic chemical properties and its typical occurrence in trace amounts. researchgate.netnih.gov Successfully quantifying and characterizing this compound requires overcoming significant analytical hurdles related to its reactivity, low concentration, and chromatographic behavior. nih.govnih.gov

One of the primary difficulties is the high reactivity of the thiol group, which is susceptible to oxidation. nih.gov This instability can lead to the degradation of this compound during sample preparation and analysis, resulting in inaccurate quantification. nih.gov The complex composition of matrices such as wine and beer, which contain numerous other volatile and non-volatile compounds, further complicates the isolation and analysis of this specific thiol. mdpi.comresearchgate.net

Another major challenge is the extremely low concentration at which this compound is typically present, often in the nanogram per liter (ng/L) range. mdpi.comresearchgate.net Its odor detection threshold is also exceptionally low, meaning that even at these trace levels, it has a significant impact on the aroma profile. mdpi.com Consequently, analytical methods must be highly sensitive to detect and accurately quantify this compound. nih.gov

The chromatographic behavior of volatile thiols can also be problematic. nih.gov Direct analysis of free thiols can be hindered by their polarity and potential for poor peak shape, making accurate quantification difficult. nih.gov To address these issues, analytical methods often incorporate a derivatization step. This process converts the thiol into a more stable and less polar derivative, improving its chromatographic properties and detectability, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov However, derivatization adds complexity and an extra step to the analytical workflow.

| Challenge | Description | Impact on Analysis of this compound |

| High Reactivity / Oxidation | The sulfhydryl (-SH) group is easily oxidized, leading to the formation of disulfides or other oxidation products. nih.govresearchgate.net | Loss of analyte during sample storage, preparation, and analysis, leading to underestimation of its concentration. nih.gov |

| Low Concentration | Present at trace to ultra-trace levels (ng/L) in matrices like wine and beer. researchgate.netnih.gov | Requires highly sensitive analytical instrumentation and methods with very low detection limits to achieve accurate quantification. nih.gov |

| Complex Sample Matrix | Found in intricate mixtures such as wine, which contain a vast array of other compounds (e.g., polyphenols, other volatiles). mdpi.comresearchgate.net | Matrix components can interfere with the isolation and detection of the target analyte, potentially causing ion suppression in mass spectrometry. mdpi.com |

| Poor Chromatographic Behavior | As a polar and reactive compound, it can exhibit poor peak shape and tailing in gas chromatography. nih.gov | Can lead to inaccurate integration and quantification. Often necessitates derivatization to improve volatility and chromatographic performance. nih.gov |

Application in Routine Analysis and Quality Control

Given the significant impact of this compound on the aroma of products like wine and beer, its quantification is crucial for routine analysis and quality control in the food and beverage industry. mdpi.comresearchgate.net Monitoring the concentration of this potent aroma compound allows producers to ensure batch-to-batch consistency and maintain a desired sensory profile. nih.gov

In the wine industry, for example, this compound is a key varietal aroma compound, particularly in Sauvignon Blanc, contributing desirable notes of passionfruit and grapefruit. mdpi.comives-openscience.eu Its concentration can be influenced by viticultural practices, yeast strain selection during fermentation, and winemaking techniques. researchgate.netacs.org Therefore, routine analysis enables winemakers to make informed decisions to optimize the aromatic quality of their wines.

Several advanced analytical techniques are employed for the quantification of this compound. These methods are chosen for their high sensitivity and selectivity, which are necessary to overcome the challenges mentioned previously. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique, often involving a pre-concentration step like headspace solid-phase microextraction (HS-SPME) and on-fiber derivatization. nih.govacs.org Another powerful method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can offer excellent performance with very low detection limits. researchgate.netnih.gov

The implementation of these analytical methods in a routine quality control setting helps to:

Monitor Fermentation: Track the release and formation of this compound during the fermentation process. researchgate.net

Assess Raw Materials: Evaluate the potential of raw materials, such as grapes or hops, to produce the desired thiol concentrations. researchgate.net

Final Product Specification: Ensure the final product meets specific aromatic profiles and quality standards.

Process Optimization: Provide data to optimize production processes for a consistent and desirable aroma profile. researchgate.net

While highly effective, some of the most sensitive analytical methods, such as LC-MS/MS, may not be readily available in all quality control laboratories due to the cost and complexity of the instrumentation. researchgate.net Nevertheless, the development of more streamlined and robust methods continues to be an area of active research to make the routine analysis of this compound more accessible for quality control purposes. researchgate.netnih.gov

| Analytical Method | Common Application for 3-MHA | Typical Detection Limits (ng/L) | Reference |

| GC-MS with Derivatization | Quantification in wine and beer after extraction and conversion to a more stable derivative. | 0.3 - 17 | nih.gov |

| HS-SPME-GC-MS | Routine analysis in wine for quality control, often with on-fiber derivatization. | ~1 | acs.org |

| LC-MS/MS | High-sensitivity quantification of free and bound forms in wine, useful for research and advanced QC. | < 0.5 | nih.gov |

| Purge and Trap-GC-EIMS | Sensitive method for quantifying volatile thiols in wine. | < Sensory Thresholds | nih.gov |

Sensory Science and Olfactory Perception of 3 Mercaptohexyl Acetate

Aroma Descriptors and Qualities Associated with 3-Mercaptohexyl Acetate (B1210297)

The olfactory profile of 3-mercaptohexyl acetate is multifaceted, primarily celebrated for its contribution of intense tropical fruit aromas, though it can also present green or herbaceous notes.

At low concentrations, this compound is strongly associated with a vibrant spectrum of tropical fruit aromas. It imparts a distinct tropical fruit character, with specific standout notes of passion fruit, grapefruit, and guava. perfumerflavorist.comulprospector.comucdavis.edu This compound is a key contributor to the varietal aroma of wines like Sauvignon blanc, where it provides these characteristic exotic fruit notes. ucdavis.eduives-openscience.eu The aroma is often described as sulfurous and fruity, reminiscent of passion fruit and black currant buds. thegoodscentscompany.com In flavor applications, it is used to add freshness and complexity to fruit profiles, lending a juicy quality to mango and tropical blends. perfumerflavorist.com

In addition to its dominant fruit notes, this compound can also exhibit vegetal or herbaceous characteristics. Descriptors such as "box tree" or "boxwood" are used to characterize its aroma, particularly in the context of wine. ucdavis.eduwinetocellar.co.nzaz3oeno.com These notes are often associated with one of the compound's specific stereoisomers. nih.govresearchgate.net

Enantiomeric Differences in Aroma Perception

This compound is a chiral molecule, existing in two non-superimposable mirror-image forms known as enantiomers: (R)-3-mercaptohexyl acetate and (S)-3-mercaptohexyl acetate. Research has demonstrated that these two enantiomers possess distinct aroma profiles and perception thresholds.

Table 1: Aroma Profiles of this compound Enantiomers

| Enantiomer | Associated Aroma Descriptors | Source |

|---|---|---|

| (R)-3-Mercaptohexyl acetate | Passion fruit | nih.govresearchgate.net |

| (S)-3-Mercaptohexyl acetate | Herbaceous, Boxwood | nih.govresearchgate.net |

Olfactory Thresholds and Odor Activity Values (OAVs)

Volatile thiols like this compound are known for being olfactively potent, meaning they can be detected by the human nose at extremely low concentrations. This is quantified by the olfactory or perception threshold, which is the minimum concentration of a substance that can be detected. This compound has a very low perception threshold, measured in nanograms per liter (ng/L). ives-openscience.eu

The perception thresholds for the two enantiomers of 3MHA have been found to be different. The (S)-enantiomer, with its boxwood aroma, has a lower threshold (2.5 ng/L) than the (R)-enantiomer, which is reminiscent of passion fruit (9 ng/L). nih.govresearchgate.net Another study reported a general odor threshold for 3MHA as 4.2 ng/L. ucdavis.edu

Table 2: Reported Olfactory Thresholds of this compound

| Compound/Enantiomer | Perception Threshold (in model wine/hydroalcoholic solution) | Source |

|---|---|---|

| (R)-3-Mercaptohexyl acetate | 9 ng/L | nih.govresearchgate.net |

| (S)-3-Mercaptohexyl acetate | 2.5 ng/L | nih.govresearchgate.net |

| This compound (general) | 4.2 ng/L | ucdavis.edu |

Sensory Interactions and Synergistic/Antagonistic Effects

The final perceived aroma of a complex mixture like wine is not simply the sum of its individual components. Volatile compounds can interact with each other, leading to synergistic effects (where the perceived intensity is enhanced) or antagonistic effects (where the perception of an aroma is suppressed).

In many wines, particularly Sauvignon blanc, this compound coexists with other potent volatile thiols, such as 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP). winetocellar.co.nz The combination of these three thiols is crucial to the characteristic varietal aroma. winetocellar.co.nz 3MH contributes notes of citrus, grapefruit, and passion fruit, while 4MMP provides scents of box tree and black currant. ucdavis.eduwinetocellar.co.nz The interplay between the passion fruit notes of 3MHA, the grapefruit character of 3MH, and the box tree aroma of 4MMP creates the complex and recognizable aromatic profile of these wines.

However, interactions can also be antagonistic. Studies have shown that the presence of other sulfur compounds can suppress the desirable aromas of varietal thiols. For example, reductive sulfur compounds can significantly mask the positive tropical fruit aromas associated with both 3MH and 3MHA. ives-openscience.eu Research has also pointed to complex sensory interactions between 3MHA and 4MMP, where the combined effect on aroma attributes is not straightforwardly additive.

Interactions with Esters (e.g., Ethyl Hexanoate (B1226103), Linalool (B1675412), 2-Phenylethyl Acetate)

The perception of this compound is not solely dependent on its concentration but is also significantly modulated by its interaction with other volatile compounds in wine, particularly esters. Esters are a large family of compounds responsible for many of the fruity and floral notes in wine. Research indicates that the presence of esters can significantly alter the sensory expression of 3MHA, often leading to a more complex and integrated aromatic profile.

When 3MHA is perceived in conjunction with esters, the resulting aroma is often described as more distinctly fruity. Studies have shown that esters can shift the perception of thiols from potentially earthy or grassy notes to more desirable tropical fruit characteristics such as passionfruit and citrus. winemakersresearchexchange.com For instance, the interaction between 3-Mercaptohexan-1-ol (3MH), a closely related thiol, and esters like ethyl hexanoate and linalool has been observed to enhance fruity and floral dimensions in Chenin Blanc wines. researchgate.netsemanticscholar.org Ethyl hexanoate is known for its apple and pineapple aromas, while linalool contributes floral, citrus-like scents. researchgate.netoenobrands.com Similarly, 2-phenylethyl acetate, with its characteristic rose and honey notes, can interact with 3MHA to create a more complex and appealing bouquet. researchgate.netnih.gov In one study, it was found that 3MHA can reduce the 'sweet', 'floral', and 'muscat' character of linalool and 2-phenylethyl acetate. researchgate.netresearchgate.net

Sensory Interactions of this compound with Esters

| Ester | Typical Aroma Descriptors of Ester | Observed Interaction with 3MHA | Resulting Aroma Perception |

|---|---|---|---|

| Ethyl Hexanoate | Apple, pineapple, fruity | Enhancement of fruity notes | Increased perception of tropical and ripe fruit |

| Linalool | Floral, citrus (bergamot, lavender) | Reduction of floral and muscat notes by 3MHA | A more integrated and complex floral-fruit profile |

| 2-Phenylethyl Acetate | Rose, honey, floral | Reduction of sweet and floral notes by 3MHA | A nuanced bouquet with intertwined fruity and floral characteristics |

Interactions with Methoxypyrazines

Methoxypyrazines are another class of potent aroma compounds, typically responsible for the "green" or herbaceous notes in wines like Sauvignon Blanc, such as bell pepper and asparagus. osti.gov The interaction between this compound and methoxypyrazines is often described as one of mutual suppression.

High concentrations of methoxypyrazines can diminish the perception of the tropical fruit aromas associated with 3MHA. Conversely, the presence of 3MHA and other volatile thiols can mask the vegetative characteristics of methoxypyrazines, making the wine appear less "green" and more fruit-forward. osti.gov This antagonistic relationship is crucial in defining the style of a wine; a balance between these two classes of compounds is often sought to achieve a complex and harmonious aromatic profile. For example, in Sauvignon Blanc, a desirable range for 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a key methoxypyrazine, is considered to be 8-15 ng/L to avoid overpowering the fruity thiol notes. winetocellar.co.nz

Temporal Sensory Interactions

The perception of wine aroma is a dynamic process that evolves from the initial smell (orthonasal perception) to the aromas perceived during tasting (retronasal perception). Temporal sensory methods, such as Temporal Dominance of Sensations (TDS) and Temporal Rate-All-That-Apply (TRATA), have been employed to understand how the perception of aromas unfolds over time. ives-openscience.eunih.gov

A study investigating the temporal sensory interaction between 3-Mercaptohexan-1-ol (3MH), 3MHA, and ethanethiol (B150549) (a reductive sulfur compound) revealed that the interplay between these compounds is not static. ives-openscience.eu The research showed that the positive tropical aromas associated with 3MH and 3MHA can be suppressed by the presence of reductive compounds. ives-openscience.eu Furthermore, some of these sensory interactions only become apparent 60 to 120 seconds after the initial evaluation, highlighting the importance of considering the entire tasting experience when assessing the impact of 3MHA. ives-openscience.eu This indicates that the initial impression of a wine's aroma may differ from the lingering aromatic profile.

Matrix Effects on Perception

The wine matrix, which encompasses all the non-volatile components of wine such as ethanol, sugars, acids, and phenolic compounds, plays a critical role in the perception of aroma compounds like this compound. nih.govnih.gov These components can influence the volatility of aroma compounds, thereby affecting their release into the headspace of the glass and their perception by the taster.

Influence on Overall Aroma Intensity and Quality

However, the influence of 3MHA on wine quality is concentration-dependent. While moderate concentrations are associated with pleasant aromas of passionfruit and guava, excessively high concentrations can lead to an aroma described as "sweaty". winemakersresearchexchange.com This underscores the importance of viticultural and winemaking practices that can modulate the levels of 3MHA to achieve an optimal aromatic balance. The conversion of 3MH to 3MHA can be beneficial as 3MHA has a much lower olfactory threshold, thus increasing the aromatic intensity from citrus to more tropical fruit notes. oenobrands.com

Contribution to Varietal Aroma Profiles (e.g., Sauvignon Blanc, Semillon, Chenin Blanc, Welschriesling)

This compound is a key contributor to the varietal character of several grape varieties, often in synergy with other compounds like 3-Mercaptohexan-1-ol (3MH) and various esters and methoxypyrazines. winetocellar.co.nzajevonline.org

Sauvignon Blanc: This variety is perhaps the most famously associated with 3MHA. ajevonline.org In Sauvignon Blanc wines, 3MHA is a primary driver of the characteristic tropical fruit notes, such as passion fruit and grapefruit, as well as nuances of box tree. researchgate.netlincoln.ac.nz The concentration of 3MHA in Sauvignon Blanc can vary significantly, contributing to the diverse styles of this wine, from the more herbaceous profiles to the intensely tropical expressions, particularly from regions like Marlborough, New Zealand. researchgate.net

Semillon: In both dry and sweet Semillon wines, 3MHA plays a role in the aromatic profile. In dry white Semillon, the ratio of the R and S enantiomers of 3MHA is approximately 30:70. nih.gov It contributes to the fruity and sometimes herbaceous notes of the wine. researchgate.net

Chenin Blanc: Research has confirmed that 3MHA is found in significant concentrations in Chenin Blanc wines, often well above its aroma threshold, indicating its important contribution to the varietal aroma. nih.govsawine.co.za It imparts tropical fruit and passion fruit notes, challenging the perception of Chenin Blanc as a "neutral" variety. sawine.co.za

Welschriesling: This Central and Eastern European variety also benefits from the aromatic contribution of 3MHA. Studies have shown that specific yeast strains can enhance the production of 3MHA during the fermentation of Welschriesling, leading to wines with more pronounced tropical fruit characteristics.

Contribution of this compound to Varietal Aroma Profiles

| Grape Variety | Typical Aroma Descriptors Associated with 3MHA | Typical Concentration Range in Wine (ng/L) | Perception Threshold (ng/L) |

|---|---|---|---|

| Sauvignon Blanc | Passion fruit, guava, box tree, grapefruit | 0 - 2500 | 4.2 |

| Semillon | Fruity, herbaceous, passion fruit | Often present above threshold | 4.2 |

| Chenin Blanc | Tropical fruit, passion fruit, guava | Frequently above threshold | 4.2 |

| Welschriesling | Tropical fruit | Concentration varies with yeast strain | 4.2 |

Advanced Research Perspectives and Emerging Trends

Biotechnological Strategies for Modulating 3-Mercaptohexyl Acetate (B1210297) Levels

The concentration of 3-Mercaptohexyl acetate in fermented beverages is critically dependent on the metabolic activity of yeast. Researchers are actively exploring ways to harness and enhance the natural capabilities of yeast to control the production of this desirable aroma compound.

The formation of this compound (3-MHA) by yeast is a two-step process. First, a non-volatile precursor, cysteinylated 3-mercaptohexan-1-ol (Cys-3MH), is cleaved by a yeast enzyme with β-lyase activity to release the volatile thiol 3-mercaptohexan-1-ol (3MH) researchgate.net. Subsequently, 3MH is acetylated by yeast alcohol acetyltransferases to form the more potent aroma compound, 3-MHA enartis.com.

Genetic engineering offers precise tools to enhance this production pathway. Modern techniques like CRISPR-Cas9 allow for targeted modifications of the yeast genome to increase the expression of key enzymes scienceopen.comnih.gov. For instance, the gene IRC7 in Saccharomyces cerevisiae encodes a β-lyase that plays a significant role in the release of 3MH from its precursor researchgate.net. Overexpression of IRC7 or genes encoding alcohol acetyltransferases could potentially lead to yeast strains with a significantly enhanced capacity for 3-MHA production. While much of the application of these advanced genetic tools in yeast has focused on producing biofuels and other chemicals, the principles are directly applicable to optimizing the synthesis of specific flavor compounds like 3-MHA scienceopen.comnih.gov.

Table 1: Key Genes in Yeast for this compound Production

| Gene | Encoded Enzyme | Function in 3-MHA Pathway | Potential Genetic Modification |

|---|---|---|---|

| IRC7 | β-lyase | Cleavage of Cys-3MH to release 3MH | Overexpression to increase 3MH precursor availability |

Beyond genetic modification, there is considerable interest in exploring the natural diversity of yeast to modulate 3-MHA levels. Different strains of Saccharomyces cerevisiae exhibit varying abilities to release and acetylate thiols enartis.comagriculturejournals.cz. Selecting strains with a high capacity to convert 3MH to 3-MHA is a practical strategy to increase the aromatic impact of this compound in beverages agriculturejournals.cz. Indigenous yeast isolates have been shown to produce significantly higher amounts of 3-MHA compared to commercial strains in certain fermentations agriculturejournals.cz.

Co-fermentation, the simultaneous or sequential inoculation of different yeast species, is another promising approach. The use of non-Saccharomyces yeasts in conjunction with S. cerevisiae can enhance the complexity and concentration of various aroma compounds, including esters mdpi.comnih.gov. While some non-Saccharomyces species have low fermentation power on their own, their enzymatic activities can positively influence the final aromatic profile of the beverage encyclopedia.pubnih.gov. For example, certain non-Saccharomyces strains might possess enzymes that are more efficient at releasing 3MH from its precursors, which can then be converted to 3-MHA by S. cerevisiae.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools to investigate the properties of aroma compounds and their interactions with biological systems at the atomic level. These in silico approaches offer insights that can be difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a detailed view of their behavior and interactions japtronline.comsemanticscholar.org. In the context of 3-MHA, MD simulations can be employed to study its conformational flexibility and its interaction with other molecules, such as water or ethanol, in a beverage matrix. More significantly, MD simulations are used to understand the dynamic stability of 3-MHA when bound to olfactory receptors researchgate.net. These simulations can reveal how the compound settles into the binding pocket of a receptor and the nature of the interactions that hold it in place, offering a deeper understanding of the initial event in odor perception.

The perception of 3-MHA's characteristic aroma begins with its binding to specific olfactory receptors in the nasal epithelium. Research has identified at least two human olfactory receptors, OR1A1 and OR2W1, that are activated by 3-MHA researchgate.net. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, has been used to study these interactions. Docking calculations have shown that 3-MHA binds within the transmembrane domain of OR2W1, forming a hydrogen bond with the amino acid residue Tyr259 researchgate.net. This type of analysis is crucial for understanding why certain receptors are activated by specific odorants and provides a basis for deciphering the combinatorial code of olfaction.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity acs.orgresearchgate.net. In the field of aroma science, this can be translated to structure-odor relationships. For thiols, 3D-QSAR models have been developed to predict odor thresholds based on their molecular structures acs.orgfigshare.comresearchgate.net. These models have shown that steric effects and the position of the thiol group strongly influence the odor threshold acs.orgresearchgate.net. By applying QSAR principles, it is possible to understand how modifications to the structure of 3-MHA, such as changing the length of the alkyl chain or the position of the functional groups, would likely impact its perceived aroma intensity and character. This knowledge can guide the synthesis of novel aroma compounds and provide a deeper understanding of the molecular prerequisites for potent thiol odors.

Investigation of Environmental Fate and Degradation Mechanisms

The environmental persistence and transformation of this compound are dictated by the reactivity of its two primary functional groups: the thiol (sulfhydryl) and the acetate ester. Its degradation in environmental and industrial matrices, such as wine or aqueous systems, is primarily governed by chemical and microbial processes, including oxidation and hydrolysis.

Oxidation: The thiol group is susceptible to oxidation. In the presence of oxygen, particularly when catalyzed by metal ions like copper or iron, 3-mercaptohexanol (the hydrolysis product of this compound) can be oxidized. This process can lead to the formation of disulfides or other oxidation products, which alters the aromatic profile of the medium in which it is present google.comulprospector.com. The stability of such volatile thiols is a significant concern in winemaking, where oxidation can lead to a decrease in the desired fruity aromas google.com. Research on 3-mercaptohexanol shows its concentration decreases during aging as a result of oxygen exposure google.com. This disappearance is not typically a direct reaction with molecular oxygen but involves more complex mechanisms, potentially with wine quinones formed from the oxidation of polyphenols ulprospector.com.

Hydrolysis: As an ester, this compound can undergo hydrolysis, a reaction where the ester linkage is cleaved by water. This reaction, which is reversible, yields 3-mercaptohexanol and acetic acid google.comscientificlabs.co.ukaxxence.de. The rate of hydrolysis is generally slow in pure water but is significantly catalyzed by the presence of acids or bases google.comscientificlabs.co.ukaxxence.de. In acidic conditions, the reaction is the reverse of esterification scientificlabs.co.uk. In alkaline (basic) conditions, the hydrolysis, also known as saponification, is irreversible and goes to completion, forming an alcohol and a carboxylate salt scientificlabs.co.ukaxxence.de. The rate of ester hydrolysis is also dependent on temperature scbt.com. In biological systems, such as during fermentation, enzymes like esterases produced by yeast or bacteria can also catalyze both the hydrolysis and synthesis of esters echemi.com.

Photodegradation: While specific studies on the photodegradation of this compound are limited, thiols, in general, can be susceptible to photochemical reactions. Exposure to light, particularly UV light, can promote the oxidation of thiols perfumerflavorist.com. In some contexts, sunlight-driven processes can lead to the degradation of thiol-containing compounds, with the mechanism potentially involving reactive oxygen species . This suggests that in environments exposed to sunlight, photodegradation could be a relevant transformation pathway.

The interplay of these mechanisms determines the stability and longevity of this compound in various settings.

| Degradation Pathway | Description | Key Factors | Resulting Products |

| Oxidation | The thiol (-SH) group reacts with oxidizing agents. | Presence of oxygen, metal ions (e.g., Cu²⁺, Fe³⁺), oxidized polyphenols (quinones). | Disulfides, other sulfur oxides. |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH (acid or base catalysis), temperature, presence of esterase enzymes. | 3-Mercaptohexanol, Acetic Acid (or its salt). |

| Photodegradation | Degradation initiated by the absorption of light energy. | Exposure to UV or visible light, presence of photosensitizers. | Oxidized sulfur compounds. |

Novel Applications and Formulations Beyond Food and Beverages

While this compound is renowned for its contribution to the aroma of tropical fruits and wines, its potent and desirable organoleptic properties have led to its use in applications outside the food and beverage industry. Its primary non-food application is in the formulation of fragrances and scented products perflavory.comchemicalbull.comthegoodscentscompany.comsigmaaldrich.com.

Perfumery and Fragrances: The compound's complex aroma profile, characterized by notes of passion fruit, grapefruit, guava, and blackcurrant, makes it a valuable component in perfumery perfumerflavorist.comperflavory.com. Fragrance creators use it to impart fresh, juicy, and exotic nuances to fine fragrances, personal care products (like soaps and lotions), and air care products (such as candles and diffusers) axxence.de. Due to its high odor strength, it is typically used in very low concentrations to add a specific character without overwhelming the composition perflavory.com. Chemical suppliers explicitly market this compound for the flavor and fragrance industry, highlighting its role in creating unique and innovative scents thegoodscentscompany.com.

Chemical Intermediate and Research: Beyond its direct use as a fragrance, this compound serves as a raw material or chemical intermediate for the synthesis of other specialty chemicals echemi.comchemicalbull.com. Its functional groups allow it to be a building block in organic synthesis. Companies in the fine chemical sector supply it for research and development purposes across various industries, including pharmaceuticals and material sciences echemi.comperflavory.comthegoodscentscompany.com. Although specific large-scale applications in these fields are not widely documented, its availability for research suggests potential for future, more specialized uses calpaclab.com.

| Application Area | Specific Use | Desired Property |

| Fine Fragrance | Component in perfumes and colognes. | Adds exotic, fruity (passion fruit, grapefruit) top and middle notes. |

| Personal Care | Scenting soaps, lotions, shampoos, and cosmetics. | Provides a fresh, tropical, and appealing aroma. |

| Air Care | Formulating room sprays, candles, and diffusers. | Creates a pleasant and exotic ambient scent. |

| Chemical Synthesis | A starting material or intermediate. | Reactivity of thiol and ester groups for creating new molecules. |

| Research & Development | Laboratory-scale research. | Used in pharmaceutical and material science research. |

Future Directions in Analytical Separations and Detection

The analysis of this compound and other volatile thiols presents a significant challenge due to their low concentrations (often in the ng/L range), high reactivity, and the complexity of the matrices in which they are found, such as wine perfumerflavorist.com. Future research is likely to focus on overcoming these challenges to achieve more sensitive, accurate, and comprehensive analysis.

Advanced Chromatographic Techniques: Current standard methods often rely on gas chromatography coupled with mass spectrometry (GC-MS), frequently requiring a derivatization step to improve volatility and stability perfumerflavorist.com. A future direction is the development of methods that minimize sample preparation and allow for direct analysis. The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide superior separation and identification of volatile compounds in highly complex samples. Furthermore, research into novel stationary phases for GC columns that offer enhanced selectivity for sulfur compounds could improve separation from interfering matrix components.

Innovations in Sample Preparation: Solid-phase microextraction (SPME) is a common technique for extracting and concentrating volatile thiols perfumerflavorist.com. Future advancements could involve the creation of novel SPME fiber coatings with higher affinity and selectivity for thiols. Molecularly imprinted polymers (MIPs) or nanomaterial-based sorbents could be designed to specifically target and capture compounds like this compound, thereby increasing extraction efficiency and lowering detection limits.

Chiral Analysis: this compound possesses a chiral center, meaning it exists as two stereoisomers (R and S enantiomers). Research has shown that the enantiomeric distribution of this compound can vary, and each isomer may have different sensory properties and formation pathways. Future analytical methods will likely place a greater emphasis on chiral separations, using specialized chiral GC columns to quantify the individual R and S forms. This will provide deeper insights into the biochemical pathways of its formation during fermentation and its precise impact on aroma.